molecular formula C12H19NO B1305417 (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine CAS No. 355814-07-2

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Cat. No.: B1305417
CAS No.: 355814-07-2
M. Wt: 193.28 g/mol
InChI Key: JNGGFINYDLQHDK-UHFFFAOYSA-N
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Description

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methoxy group, a methyl group, and a benzylamine structure. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-1-methyl-ethylamine with 4-methylbenzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenated compounds and strong bases like sodium hydride are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines with different degrees of saturation.

Scientific Research Applications

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-1-methyl-ethyl)-(4-chloro-benzyl)-amine
  • (2-Methoxy-1-methyl-ethyl)-(4-nitro-benzyl)-amine
  • (2-Methoxy-1-methyl-ethyl)-(4-hydroxy-benzyl)-amine

Uniqueness

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy and methyl groups influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-4-6-12(7-5-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGGFINYDLQHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389569
Record name (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355814-07-2
Record name (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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